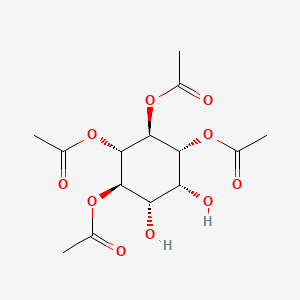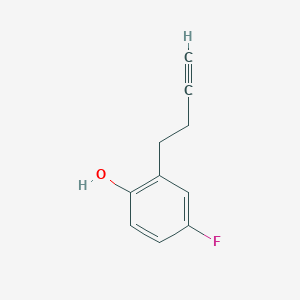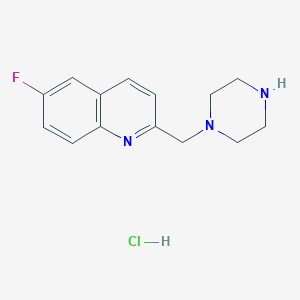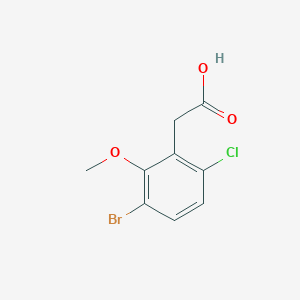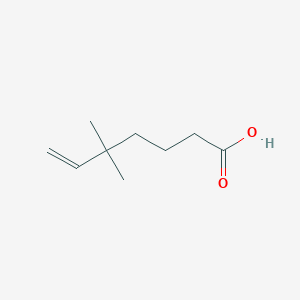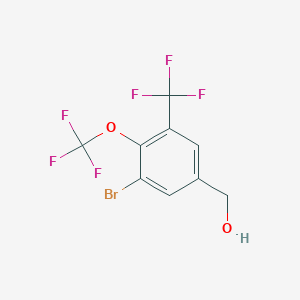
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol: is an organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Trifluoromethoxylation: The addition of a trifluoromethoxy group.
Reduction: The reduction of a suitable intermediate to form the benzyl alcohol.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, trifluoromethanol for trifluoromethoxylation, and trifluoromethyl iodide for trifluoromethylation. The reduction step often involves the use of reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction to the corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions at the bromine or trifluoromethoxy positions.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Oxidation: 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or diaryl derivatives.
Applications De Recherche Scientifique
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In general, the presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl can influence the compound’s reactivity and interaction with biological targets. These groups can enhance the compound’s stability and lipophilicity, potentially affecting its binding affinity to molecular targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-(trifluoromethoxy)benzyl fluoride
- 3-Bromo-4-(trifluoromethoxy)benzyl bromide
- 3-Bromo-4-(trifluoromethoxy)aniline
Uniqueness
Compared to similar compounds, 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the same aromatic ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity, solubility, and potential biological activity.
Propriétés
Formule moléculaire |
C9H5BrF6O2 |
|---|---|
Poids moléculaire |
339.03 g/mol |
Nom IUPAC |
[3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2,17H,3H2 |
Clé InChI |
HGDJGGGIZWZQBL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


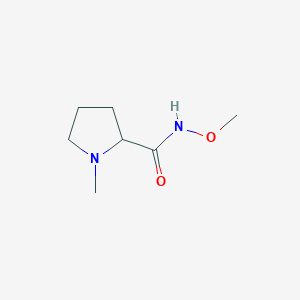
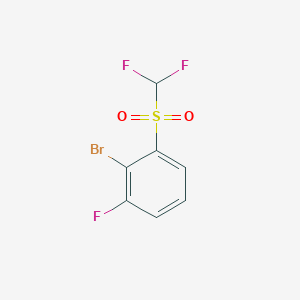

![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
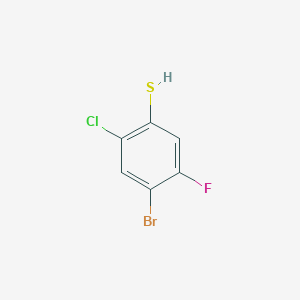
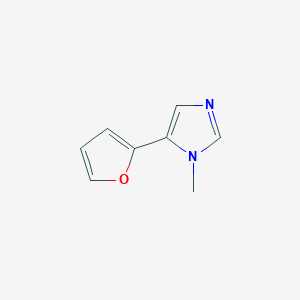

![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
